molecular formula C12H12N2O3 B1618393 N-Formyl-dl-tryptophan CAS No. 27520-72-5

N-Formyl-dl-tryptophan

Cat. No.: B1618393
CAS No.: 27520-72-5
M. Wt: 232.23 g/mol
InChI Key: RNEMLJPSSOJRHX-NSHDSACASA-N
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Description

N-Formyltryptophan is a chemical compound with the molecular formula C12H12N2O3 . It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da . It is used in laboratory chemicals .


Synthesis Analysis

The metabolism of L-tryptophan to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1) plays a critical role in tumor-mediated immune suppression . A series of tryptophan analogues have been designed, synthesized, and biologically evaluated, which have the potential to intercept putative intermediates in the metabolism of 1 by IDO1 .


Molecular Structure Analysis

The molecular structure of N-Formyltryptophan consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Oxidative Post-Translational Modification in Cardiac Mitochondrial Proteins

N-Formylkynurenine, a product of dioxidation of tryptophan residues, is significant in the human heart mitochondrial proteome. It is associated with complex I and V subunits and enzymes in redox metabolism. This modification indicates "hot spots" for oxidation in proteins near sources of reactive oxygen species in mitochondria (Taylor et al., 2003).

Importance in Tryptophan Metabolic Pathway

Conversion to N-formylkynurenine is the initial step in the tryptophan metabolic pathway, catalyzed by enzyme isoforms IDO1, IDO2, and TDO. This pathway is vital in various pathological conditions, including tumor resistance, and has therapeutic potential (Dolšak et al., 2020).

Role in Tryptophan Metabolism in Human Pluripotent Stem Cells

Tryptophan, through its metabolites including N-formylkynurenine, is essential for the survival and proliferation of human pluripotent stem cells (hPSCs). It is indispensable for maintaining pluripotency and self-renewal in hPSCs (Someya et al., 2021).

Involvement in Protein Oxidation in Plant Mitochondria

N-Formylkynurenine formation via tryptophan dioxygenation was observed in proteins from rice leaf and potato tuber mitochondria. This indicates selective oxidation of tryptophan in redox-active proteins and enzyme complexes (Møller & Kristensen, 2006).

Detection in Kynurenine Modifications in Proteins

A novel monoclonal antibody was developed to detect kynurenine modifications in proteins, including N-formylkynurenine. This is relevant for understanding age-related changes in lens proteins and diseases where tryptophan oxidation is enhanced (Staniszewska & Nagaraj, 2007).

Inhibitors Targeting Tryptophan Metabolism

Research on inhibitors of enzymes like IDO and TDO, which catalyze the conversion of tryptophan to N-formylkynurenine, is significant for cancer treatment, indicating the pathway's importance in immunotherapy (Abdel-Magid, 2014).

Role in Gastrointestinal Function

Tryptophan metabolites, including N-formylkynurenine, are implicated in the gastrointestinal function and pathogenesis of disorders like irritable bowel syndrome, highlighting their significance in gut physiology (Keszthelyi et al., 2009).

Safety and Hazards

N-Formyltryptophan is recommended for use as laboratory chemicals and is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention .

Properties

IUPAC Name

(2S)-2-formamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMLJPSSOJRHX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27520-72-5
Record name N-Formyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027520725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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